molecular formula C17H13BrF3N3O B2836933 2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile CAS No. 908111-35-3

2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile

Numéro de catalogue: B2836933
Numéro CAS: 908111-35-3
Poids moléculaire: 412.21
Clé InChI: JQYVOBBMCVLZAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile is a complex organic compound that features a bromine atom, a trifluoromethyl group, and an indazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a valuable building block in the development of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity and selectivity for various molecular targets.

Mechanism of Action:
The interaction of this compound with enzymes and receptors is facilitated by its trifluoromethyl group which enhances binding affinity. The indazole moiety contributes to hydrogen bonding interactions, making it a candidate for drug design.

Anticancer Activity:
Research indicates that indazole derivatives exhibit significant anticancer properties. For instance:

  • Studies show that related compounds have IC50 values ranging from 0.54 μM to 3.4 μM against various cancer cell lines.

Antibacterial Activity:
The antibacterial potential of similar compounds has been documented:

  • MIC values against E. coli range from 15.62 μg/mL to 250 μg/mL for related structures, indicating promising antibacterial activity.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways.

Types of Reactions:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can participate in redox reactions.
  • Coupling Reactions: The indazole moiety can engage in further coupling reactions to yield diverse derivatives.

Common Reagents and Conditions:
Reactions typically involve palladium catalysts for coupling processes and bases such as potassium carbonate .

Materials Science

The unique electronic and optical properties of 2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile make it suitable for developing advanced materials. Its potential applications include:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic cells

Case Studies and Research Findings

  • Antiviral Research: Modifications similar to those in this compound have shown efficacy against tobacco mosaic virus (TMV), indicating potential antiviral applications.
  • Anticancer Studies: Related compounds demonstrated low micromolar IC50 values across various cancer types, supporting the exploration of this compound in cancer therapeutics .
  • Antibacterial Activity: Similar bromoindazole compounds have exhibited significant antibacterial effects against pathogenic strains, underscoring the potential for developing new antibiotics based on this scaffold .

Mécanisme D'action

The mechanism of action of 2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the indazole moiety can participate in hydrogen bonding and other interactions .

Activité Biologique

The compound 2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzonitrile (CAS No. 908111-35-3) is a complex organic molecule with significant potential in medicinal chemistry and organic synthesis. Its unique structure includes a bromine atom, a trifluoromethyl group, and an indazole moiety, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC17_{17}H13_{13}BrF3_{3}N3_{3}O
Molecular Weight412.21 g/mol
IUPAC Name2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]benzonitrile
InChI KeyJQYVOBBMCVLZAG-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity for these targets. The indazole moiety can participate in hydrogen bonding and other interactions that facilitate its pharmacological effects .

Anticancer Activity

Studies have demonstrated that related indazole derivatives possess significant anticancer properties. For example, compounds with similar frameworks showed promising results in inhibiting cancer cell proliferation across various cancer types. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although direct studies on this compound are sparse, its structural features align with known anticancer agents.

Antibacterial Activity

The compound's potential as an antibacterial agent is also noteworthy. Similar bromoindazole compounds have been shown to exhibit antibacterial activity against strains such as E. coli. The minimum inhibitory concentration (MIC) values for related compounds indicate significant antibacterial potential . Further studies are warranted to evaluate the specific antibacterial effects of this compound.

Case Studies and Research Findings

  • Antiviral Research : A study highlighted the efficacy of indazole derivatives against tobacco mosaic virus (TMV), suggesting that modifications similar to those found in 2-bromo compounds could enhance antiviral activity .
  • Anticancer Studies : Research on related compounds has indicated IC50_{50} values in the low micromolar range for various cancer cell lines. For instance, one study reported IC50_{50} values ranging from 0.54 μM to 3.4 μM for structurally similar compounds against different cancer types .
  • Antibacterial Activity : Compounds with similar structures demonstrated MIC values ranging from 15.62 μg/mL to 250 μg/mL against E. coli, showcasing the potential for developing new antibacterial agents based on this scaffold .

Propriétés

IUPAC Name

2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3N3O/c1-16(2)6-12-14(13(25)7-16)15(17(19,20)21)23-24(12)10-4-3-9(8-22)11(18)5-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYVOBBMCVLZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C#N)Br)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (168 mg, 7.02 mmol, 1.0 eq.) was added to a solution of 6,6-dimethyl-3-trifluoromethyl-1,5,6,7-tetrahydro-indazol-4-one (1.63 g, 7.02 mmol, 1.0 eq.) in 35 mL of anhydrous dimethyl sulfoxide. After 15 min 2-bromo-4-fluorobenzonitrile (2.25 g, 11.23 mmol, 1.6 eq.) was added as a solid. The reaction mixture was heated at 45° C. After 23 h the reaction mixture was cooled to ambient temperature and quenched with 10 mL of saturated aqueous ammonium chloride. The mixture was diluted with water and extracted with ethyl acetate (4×). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified on a Biotage (SiO2, hexanes-ethyl acetate) to afford 2-bromo-4-(6,6-dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-benzonitrile (1.83 g, 63%) as an off-white powder, LC/MS: (M+H)=412.0.
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.